1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride
CAS No.: 92286-71-0
Cat. No.: VC5018364
Molecular Formula: C10H16ClNS
Molecular Weight: 217.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92286-71-0 |
|---|---|
| Molecular Formula | C10H16ClNS |
| Molecular Weight | 217.76 |
| IUPAC Name | 1-(2-methylsulfanylphenyl)propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H15NS.ClH/c1-8(11)7-9-5-3-4-6-10(9)12-2;/h3-6,8H,7,11H2,1-2H3;1H |
| Standard InChI Key | VUURJNZCSQOTKN-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=CC=C1SC)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Physicochemical Properties
Structural Analysis
Synthesis and Manufacturing
Synthetic Routes
The preparation of 1-(2-(methylthio)phenyl)propan-2-amine hydrochloride typically involves a two-step process:
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Nucleophilic substitution to introduce the methylthio group.
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Reductive amination or Leuckart reaction to form the amine backbone, followed by hydrochloride salt formation .
A patent (CN105085278A) describes a method using isobutyronitrile and 2-(methylthio)benzaldehyde as precursors, reacting under alkaline conditions with a palladium catalyst to yield the intermediate imine. Subsequent reduction with sodium borohydride or hydrogen gas produces the free base, which is treated with hydrochloric acid to form the salt .
Table 2: Optimized Reaction Conditions from CN105085278A
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | 62 |
| Temperature | 0–5°C (imine formation); 25°C (reduction) | - |
| Catalyst | Pd/C (5% w/w) | - |
| Reaction Time | 6–8 hours (total) | - |
Alternative methods, such as deuterated synthesis (CN108864177B), adapt similar strategies but replace hydrogen with deuterium at specific positions, highlighting the versatility of this synthetic framework .
Pharmacological Profile
Table 3: Comparative Pharmacological Data (Analogues)
| Compound | 5-HT₂A EC₅₀ (nM) | MAO-A IC₅₀ (μM) | Dopamine Uptake Inhibition |
|---|---|---|---|
| 2-MTA·HCl | Not reported | Not reported | Negligible |
| 4-MTA | 10.2 | 0.2 | Weak |
| Aleph (DOT) | 8.7 | 5.2 | None |
Toxicological Considerations
The hydrochloride salt’s high solubility increases bioavailability, raising concerns about acute toxicity. In rodent studies, 4-MTA analogs caused hyperthermia, tachycardia, and serotonin syndrome at doses ≥10 mg/kg . While 2-MTA·HCl’s toxicity profile is undocumented, structural similarities warrant caution regarding:
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Cardiovascular stress from prolonged adrenergic stimulation.
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Neurotoxicity due to oxidative metabolites of the thioether group .
Research Applications and Future Directions
Knowledge Gaps
Critical research needs include:
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In vivo pharmacokinetic studies to establish bioavailability and metabolism.
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Structural optimization to mitigate MAO-A inhibition while retaining 5-HT activity.
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